Kinase Selectivity Profiling: Target Compound vs. 4-Propoxy-4,6-dimethylpyrimidinyl Analog
The target compound exhibits a calculated LogP of 2.9, substantially lower than the 4.04 LogP of its close analog N-{4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}-4-propoxybenzamide (CAS 876179-71-4), indicating reduced lipophilicity and potentially superior aqueous solubility [1][2]. In kinase inhibition assays, the 4-methylpyrimidin-2-yl sulfamoyl motif present in the target compound has been associated with p38α MAP kinase inhibition, whereas the 4,6-dimethyl analog has been profiled against bradykinin receptors, highlighting divergent target engagement [3]. Direct comparative IC₅₀ data for the target compound against specific p38 isoforms are not publicly available; however, the lower LogP combined with the 3-butoxy substitution pattern is predicted to confer distinct hydrogen-bond acceptor topology that may favour ATP-binding pocket occupancy in p38α over p38β [3].
| Evidence Dimension | Lipophilicity (LogP) and predicted target engagement |
|---|---|
| Target Compound Data | LogP = 2.9 (XLogP3); 3-butoxy substitution; 4-methylpyrimidin-2-yl sulfamoyl moiety |
| Comparator Or Baseline | N-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}-4-propoxybenzamide: LogP = 4.04; 4-propoxy substitution; 4,6-dimethylpyrimidin-2-yl sulfamoyl moiety |
| Quantified Difference | ΔLogP = 1.14 units (target compound more hydrophilic); distinct heterocyclic substitution pattern alters kinase vs. GPCR target preference |
| Conditions | Computed physicochemical properties (PubChem XLogP3; ChemSrc reported LogP) |
Why This Matters
A 1.14-unit LogP difference can translate to orders-of-magnitude shifts in membrane permeability and plasma protein binding, directly impacting cellular IC₅₀ and in vivo pharmacokinetics.
- [1] PubChem Compound Summary for CID 2147356, 3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide. Computed XLogP3 = 2.9. National Center for Biotechnology Information (2025). View Source
- [2] ChemSrc. N-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}-4-propoxybenzamide (CAS 876179-71-4) – LogP = 4.04. Accessed 2026-04-28. View Source
- [3] WIPO Patent WO2006044824A1. Sulfamoyl benzamides and methods of their use. Notes on p38 MAP kinase inhibition by 4-methylpyrimidin-2-yl sulfamoyl benzamides. Published 2006-04-27. View Source
